N-butyl isocyanate is an isocyanate having a butyl group attached to the nitrogen. It has a role as an allergen.
CH3(CH2)3NCO
C5H9NO
Butyl isocyanate
CAS No.: 111-36-4
Cat. No.: VC21191522
Molecular Formula: C5H9NO
CH3(CH2)3NCO
C5H9NO
Molecular Weight: 99.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111-36-4 |
|---|---|
| Molecular Formula | C5H9NO CH3(CH2)3NCO C5H9NO |
| Molecular Weight | 99.13 g/mol |
| IUPAC Name | 1-isocyanatobutane |
| Standard InChI | InChI=1S/C5H9NO/c1-2-3-4-6-5-7/h2-4H2,1H3 |
| Standard InChI Key | HNHVTXYLRVGMHD-UHFFFAOYSA-N |
| SMILES | CCCCN=C=O |
| Canonical SMILES | CCCCN=C=O |
| Boiling Point | 115.0 °C 115 °C |
| Colorform | Colorless liquid |
| Flash Point | 66 °F (NFPA, 2010) 66 °F (19 °C) (Closed cup) 11 °C c.c. |
| Melting Point | -75 °C |
Introduction
Physical and Chemical Properties
Physical Properties
Butyl isocyanate exhibits specific physical characteristics that influence its handling, storage requirements, and applications. These properties are summarized in the following table:
Chemical Properties
Butyl isocyanate demonstrates the high reactivity characteristic of isocyanates, particularly toward nucleophilic compounds. It is less dense than water and insoluble in water, undergoing reaction when in contact with aqueous media . The compound is highly flammable with vapors heavier than air that can travel considerable distances to ignition sources .
The defining chemical characteristic of butyl isocyanate is its reactivity with compounds containing active hydrogen atoms:
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With water: Undergoes hydrolysis to form an unstable carbamate intermediate that decomposes to carbon dioxide and n-butylamine .
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With other nucleophiles: Participates in various addition reactions.
In atmospheric conditions, the vapor-phase reaction of n-butyl isocyanate with photochemically-produced hydroxyl radicals proceeds with a rate constant of approximately 3.9×10⁻¹² cm³/molecule-sec at 25°C, corresponding to an atmospheric half-life of about 4 days .
Synthesis and Production Methods
Industrial Production Process
The commercial production of butyl isocyanate primarily involves the reaction between n-butylamine and phosgene. A patented method describes a high-yield process involving two-step phosgenation under carefully controlled conditions :
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Initial Reaction Setup:
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Dimethylbenzene (xylene) is added to a reaction vessel
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Phosgene is introduced at a weight ratio of 5-20% relative to dimethylbenzene
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Temperature and mixing are precisely controlled
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Low-Temperature Phase:
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n-Butylamine is added dropwise at temperatures between -20°C and 30°C (optimally 0-15°C)
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The weight ratio of n-butylamine to dimethylbenzene is maintained at 5-20%
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This phase minimizes side reactions and controls the exothermic nature of the reaction
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Heating and High-Temperature Phase:
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After complete addition, the mixture is heated to 90-150°C (optimally 110-130°C) at a rate of 5-20°C/h
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Additional phosgene is introduced (molar ratio of phosgene to n-butylamine: 1.2-3:1)
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Reaction continues until the mixture becomes clear and transparent
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Post-Reaction Processing:
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Phosgene flow is terminated
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The mixture reacts for an additional 1-5 hours
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Residual phosgene is removed using nitrogen purging
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The product is purified by rectification to obtain butyl isocyanate with >99% purity
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This optimized low-temperature and high-temperature two-step phosgenation process effectively reduces side reactions, achieving total yields exceeding 95% based on n-butylamine .
Reaction Mechanism
The synthesis of butyl isocyanate proceeds through the following key steps :
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Initial formation of n-butylcarbamoyl chloride:
CH₃(CH₂)₃NH₂ + COCl₂ → CH₃(CH₂)₃NHCOCI + HCl -
Thermal decomposition of the intermediate to form butyl isocyanate:
CH₃(CH₂)₃NHCOCI → CH₃(CH₂)₃NCO + HCl
Side reactions can occur during this process, including the formation of symmetrical disubstituted ureas when butylamine reacts with already-formed butyl isocyanate. The carefully controlled temperature profile helps minimize these unwanted pathways .
Applications and Uses
Butyl isocyanate serves as a versatile intermediate in numerous industrial applications, with particular importance in pharmaceutical, agrochemical, and chemical synthesis sectors.
Pharmaceutical Applications
In the pharmaceutical industry, butyl isocyanate functions as:
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A key intermediate in the synthesis of various therapeutic compounds
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A reagent for producing sulfonylurea derivatives with hypoglycemic activity, such as glibenclamide, tolbutamide, and chlorpropamide
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A building block for creating novel pharmaceutical structures with specific biological activities
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A reactive component in the synthesis of active pharmaceutical ingredients requiring carbamate or urea functionalities
Agrochemical Applications
Butyl isocyanate plays a crucial role in agricultural chemical production:
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As a raw material or intermediate in the synthesis of benzimidazole fungicides
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In the manufacture of sulfonylurea herbicides, including chlorsulfuron, sulfometuron, metsulfuron-methyl, and chlorimuron-ethyl
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As a catalyst in the synthesis pathways for specific pesticide formulations
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In the production of benomyl and related crop protection agents
Chemical Synthesis
In organic chemistry, butyl isocyanate serves as:
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An acylating agent in Friedel-Crafts reactions to produce amides
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A reagent in various organic synthesis pathways requiring the introduction of carbamate or urea functionalities
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A reactant for the production of specialty chemicals with specific properties
| Toxicity Parameter | Value | Species | Reference |
|---|---|---|---|
| Oral LD₅₀ | 360-600 mg/kg | Rat | |
| Oral LD₅₀ | 150 mg/kg | Mouse | |
| Classification | Very toxic | - |
Health Hazards
Butyl isocyanate can affect human health through various exposure pathways:
Inhalation Exposure: Breathing n-butyl isocyanate vapors or mist can irritate the nose, throat, and lungs, causing coughing, wheezing, and respiratory distress. In severe cases, exposure may lead to bronchial spasm, lung inflammation, or pulmonary edema, with symptoms potentially appearing after a delay .
Dermal Exposure: The compound can irritate and burn the skin upon contact. Additionally, it may be absorbed through the skin, contributing to systemic toxicity .
Eye Contact: Contact with eyes produces irritation, burning sensation, and lacrimation (tearing). The damage may be severe depending on exposure duration and concentration .
Ingestion: Butyl isocyanate is very toxic when ingested, with potential fatal outcomes at high concentrations .
Chronic Health Effects
Long-term or repeated exposure to n-butyl isocyanate may result in several serious health consequences:
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Chemical sensitization, leading to allergic reactions upon subsequent exposures
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Chemical bronchitis and other persistent respiratory tract damage
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Permanent lung damage
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Burns and tissue damage
Environmental Impact
Environmental Concerns
Several environmental hazards are associated with butyl isocyanate:
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Potential aquatic toxicity due to its inherent biological activity
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Formation of heavier-than-air vapors that may travel along ground surfaces to distant ignition sources, posing fire hazards beyond the immediate release area
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Potential for soil and groundwater contamination if improperly handled or disposed of
Regulatory Information
Transportation Classifications
Butyl isocyanate is subject to strict transportation regulations due to its hazardous nature:
Market Analysis and Trends
Market Overview
The global market for butyl isocyanate is experiencing steady growth driven by increasing demand from pharmaceutical and chemical industries. Based on available data and industry trends, the estimated market value for 2025 is approximately $150 million USD, with a projected compound annual growth rate (CAGR) of around 5-6% through 2033 .
Market Segmentation
The butyl isocyanate market can be segmented along several dimensions:
By Purity Level:
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97% butyl isocyanate
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98% butyl isocyanate
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99% butyl isocyanate
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Others
The 99% purity segment commands the largest market share, particularly driven by pharmaceutical applications requiring high-purity materials. This segment is projected to reach approximately $100 million in the next five years .
By Application:
By Geographic Region:
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North America (approximately $120 million)
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Europe (approximately $60 million)
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Asia-Pacific (approximately $20 million with significant growth potential)
Market Drivers and Constraints
Growth Drivers:
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Expanding pharmaceutical industry and drug development activities
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Increasing applications in chemical synthesis and agrochemical production
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Technological advancements in manufacturing processes reducing production costs
Market Constraints:
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Stringent regulatory requirements and safety concerns
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Workplace safety challenges associated with handling toxic and flammable materials
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Raw material price volatility affecting production economics
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Competition from alternative synthetic pathways and materials
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Environmental considerations driving research into greener alternatives
Future Market Trends
Several emerging trends are shaping the future butyl isocyanate market:
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Development of more environmentally sustainable production methods
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Implementation of enhanced safety protocols and handling technologies
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Growing research interest in bio-based alternatives with similar functionality
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Expansion into new application areas, particularly in advanced materials and specialty chemicals
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Increasing focus on higher-purity grades for pharmaceutical and electronic applications
Major Market Participants
Key companies operating in the global butyl isocyanate market include:
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